molecular formula C5H9FN2O B3153005 (2S,4S)-4-Fluoropyrrolidine-2-carboxamide CAS No. 748165-40-4

(2S,4S)-4-Fluoropyrrolidine-2-carboxamide

Cat. No.: B3153005
CAS No.: 748165-40-4
M. Wt: 132.14 g/mol
InChI Key: UMTORPRXIWIVFS-IMJSIDKUSA-N
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Description

(2S,4S)-4-Fluoropyrrolidine-2-carboxamide is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug design and development. The fluorine atom at the 4-position of the pyrrolidine ring can influence the compound’s biological activity and stability, making it a valuable scaffold for the synthesis of bioactive molecules.

Biochemical Analysis

Biochemical Properties

(2S,4S)-4-Fluoropyrrolidine-2-carboxamide plays a crucial role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with several enzymes, including dipeptidyl peptidase IV (DPP-IV) and fibroblast activation protein α (FAP-α) The binding of this compound to FAP-α, a protein overexpressed in cancer-associated fibroblasts, indicates its potential use in cancer diagnostics and therapeutics .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the uptake and metabolism of glutamine in cancer cells, leading to changes in cell proliferation and survival . Additionally, this compound has been observed to modulate the activity of key signaling pathways, such as the mTOR pathway, which plays a critical role in cell growth and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. For instance, its interaction with DPP-IV results in enzyme inhibition, which can modulate glucose metabolism . Similarly, its binding to FAP-α inhibits the enzyme’s activity, potentially reducing tumor growth and metastasis . These interactions highlight the compound’s ability to influence biochemical pathways at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability in various in vitro and in vivo models, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can maintain its biological activity, making it a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings underscore the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes hydroxylation and glucuronidation, leading to the formation of various metabolites . These metabolic transformations can influence the compound’s bioavailability and activity, highlighting the importance of understanding its metabolic fate.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound is known to interact with amino acid transporters, facilitating its uptake into cells . Once inside the cell, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide typically involves the introduction of a fluorine atom into the pyrrolidine ring. One common method is the asymmetric synthesis of the compound using chiral catalysts or auxiliaries to ensure the correct stereochemistry. For example, the Mitsunobu reaction can be employed to introduce the fluorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis techniques. These methods often utilize chiral separation processes, such as preparative-scale chromatography or crystallization-based methods, to obtain the desired enantiomer with high purity .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Fluoropyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

(2S,4S)-4-Fluoropyrrolidine-2-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-Fluoropyrrolidine-2-carboxamide: This is a stereoisomer of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide with the fluorine atom in the opposite configuration.

    (2S,4S)-4-Hydroxyproline: This compound has a hydroxyl group instead of a fluorine atom at the 4-position.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, binding affinity, and selectivity, making it a valuable scaffold for drug design and development .

Properties

IUPAC Name

(2S,4S)-4-fluoropyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FN2O/c6-3-1-4(5(7)9)8-2-3/h3-4,8H,1-2H2,(H2,7,9)/t3-,4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTORPRXIWIVFS-IMJSIDKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90892350
Record name (2S,4S)-4-Fluoropyrrolidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90892350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748165-40-4
Record name (2S,4S)-4-Fluoropyrrolidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90892350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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